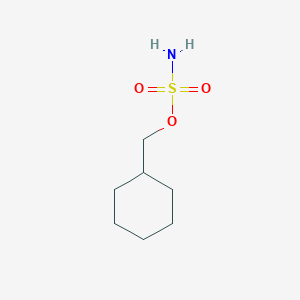
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H21NO6 and a molecular weight of 275.2982 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with tert-butyl, methyl, and methoxy groups, as well as two carboxylate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a morpholine derivative with tert-butyl, methyl, and methoxy substituents with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. These methods ensure consistent quality and yield of the product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted morpholine derivatives .
Scientific Research Applications
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl3-methylmorpholine-3,4-dicarboxylate: Lacks the methoxy group.
4-Tert-butyl5-methoxymorpholine-3,4-dicarboxylate: Lacks the methyl group.
3-Methyl5-methoxymorpholine-3,4-dicarboxylate: Lacks the tert-butyl group.
Uniqueness
4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate is unique due to the presence of all three substituents (tert-butyl, methyl, and methoxy) on the morpholine ring. This unique combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H21NO6 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl 5-methoxymorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(15)13-8(10(14)17-5)6-18-7-9(13)16-4/h8-9H,6-7H2,1-5H3 |
InChI Key |
CSKNBUYMLWBSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COCC1OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


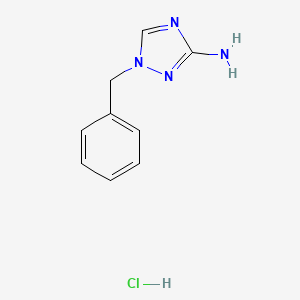
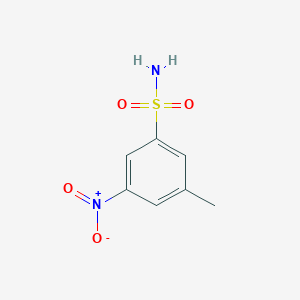
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
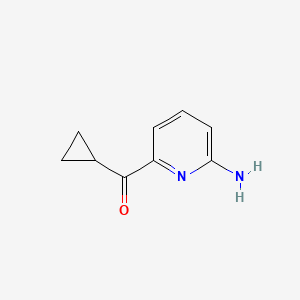
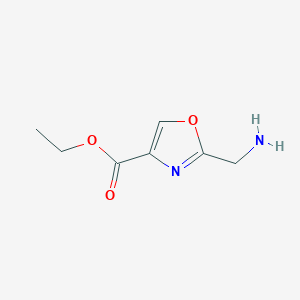
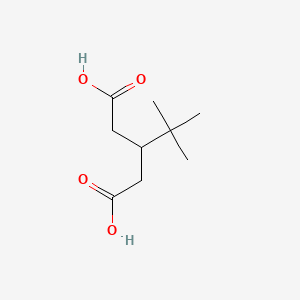

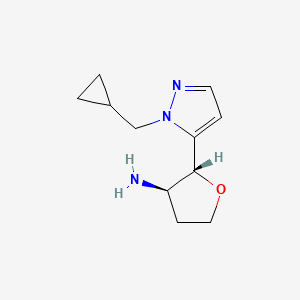
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)

